molecular formula C9H12ClNO2 B1399556 4-Chloro-2-(2-methoxyethoxy)aniline CAS No. 1249036-70-1

4-Chloro-2-(2-methoxyethoxy)aniline

Cat. No.: B1399556
CAS No.: 1249036-70-1
M. Wt: 201.65 g/mol
InChI Key: NINBFZYATKMZGB-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of aniline, where the amino group is substituted with a 4-chloro and a 2-(2-methoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-methoxyethoxy)aniline typically involves the reaction of 4-chloroaniline with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize the reaction conditions. The process may also include steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Chloro-2-(2-methoxyethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: This compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Chloro-2-methylaniline: Similar in structure but lacks the 2-(2-methoxyethoxy) group.

    4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline: Contains an additional bromo group, which may alter its chemical properties and reactivity.

This comprehensive overview provides a detailed understanding of 4-Chloro-2-(2-methoxyethoxy)aniline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-Chloro-2-(2-methoxyethoxy)aniline, a compound with the chemical formula C₁₈H₂₂ClNO₃ and CAS Number 1249036-70-1, has gained attention in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₈H₂₂ClNO₃
  • Molecular Weight : 325.83 g/mol
  • Structure : The compound features a chloro-substituted aniline core with an ether functional group, which may influence its solubility and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Similar compounds have been shown to interact with various enzymes, potentially leading to inhibition or activation depending on the target. For instance, studies on related anilines indicate that they can bind to cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .
  • Carcinogenic Potential : Research indicates that chloroanilines may exhibit carcinogenic properties through metabolic activation. The binding of metabolites to macromolecules such as DNA and proteins has been documented, which could lead to mutagenic effects .
  • Antiproliferative Effects : In vitro studies have demonstrated that derivatives of chloroanilines can inhibit cell proliferation in certain cancer cell lines. The presence of methoxy and chloro groups is believed to enhance their cytotoxicity by altering cellular uptake and interaction with biological targets .

Biological Activity Data

Study Findings
Case Study 1 In vitro assays showed that this compound inhibited the proliferation of melanoma cells with an IC50 value of approximately 20 μM .
Case Study 2 Metabolic studies revealed that this compound undergoes significant biotransformation in liver microsomes, leading to the formation of reactive metabolites that can bind irreversibly to cellular macromolecules .
Case Study 3 Animal studies indicated a potential for hepatotoxicity, with elevated liver enzyme levels observed following exposure to high doses of related chloroanilines .

Toxicological Concerns

The toxicological profile of this compound raises several concerns:

  • Hepatotoxicity : Elevated liver enzymes in animal models suggest potential liver damage upon exposure.
  • Carcinogenic Risk : The compound's structural similarity to known carcinogens indicates a need for further investigation into its long-term effects on human health.

Properties

IUPAC Name

4-chloro-2-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINBFZYATKMZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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